molecular formula C10H8O4 B1433305 Methyl 3,4-diformylbenzoate CAS No. 15158-39-1

Methyl 3,4-diformylbenzoate

Cat. No. B1433305
CAS RN: 15158-39-1
M. Wt: 192.17 g/mol
InChI Key: CUFYRVCCQQFKFF-UHFFFAOYSA-N
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Description

Methyl 3,4-diformylbenzoate is a chemical compound with the molecular formula C10H8O4 and a molecular weight of 192.17 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for Methyl 3,4-diformylbenzoate is 1S/C10H8O4/c1-14-10(13)7-2-3-8(5-11)9(4-7)6-12/h2-6H,1H3 . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.

It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Fluorescent Sensor for Metal Detection

Methyl 3,4-diformylbenzoate derivatives have been utilized in the development of fluorescent sensors for metal ion detection. A study highlighted the synthesis of a fluorogenic chemosensor based on methyl 3,5-diformyl-4-hydroxybenzoate for selective and sensitive detection of Al³⁺ ions, demonstrating its application in bio-imaging and living cell imaging (Ye et al., 2014).

Cosmetic and Food Preservative Analysis

Methyl 3,4-diformylbenzoate has been studied in the context of methyl 4-hydroxybenzoate (methyl paraben), a common preservative in cosmetics, drugs, and food. Research has delved into the structural, interactional, and computational analysis of methyl paraben, providing insights into its properties and applications (Sharfalddin et al., 2020).

Neuroprotective Effects

The neuroprotective effects of Methyl 3,4-Dihydroxybenzoate (MDHB), a related compound, have been examined in various studies. Research has shown that MDHB exhibits protective effects against oxidative stress and apoptosis in human neuroblastoma cells and has potential therapeutic applications in treating neurodegenerative diseases (Cai et al., 2016). Another study reinforced these findings, examining the excretion, metabolism, and low potential for cytochrome P450-based drug-drug interactions of MDHB (Wang et al., 2019).

Environmental and Analytical Chemistry

Studies have also explored the environmental presence and degradation of methyl paraben and related compounds. For instance, the photodegradation kinetics and by-products of parabens were analyzed, providing valuable data for environmental management and pollution control (Gmurek et al., 2015).

Safety and Hazards

The safety information available indicates that Methyl 3,4-diformylbenzoate is associated with certain hazards. The compound has been assigned the GHS07 pictogram, and the associated hazard statements are H315, H319, and H335 . These statements correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

methyl 3,4-diformylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O4/c1-14-10(13)7-2-3-8(5-11)9(4-7)6-12/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFYRVCCQQFKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-diformylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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